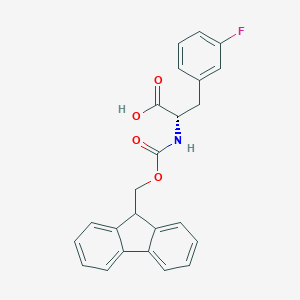

Fmoc-3-fluoro-L-phenylalanine

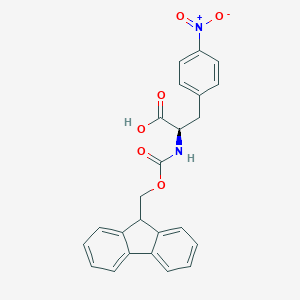

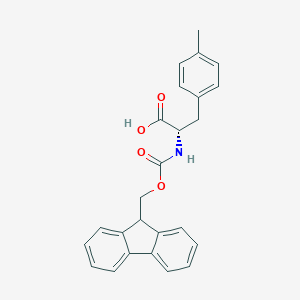

Overview

Description

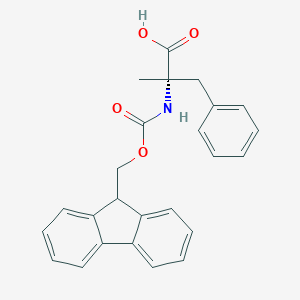

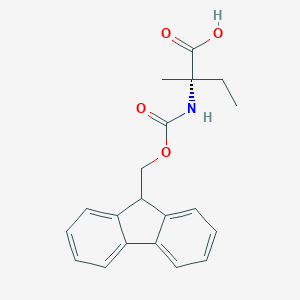

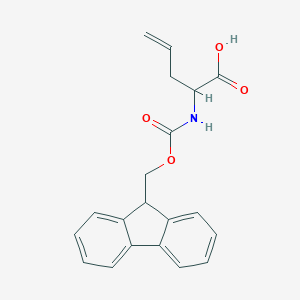

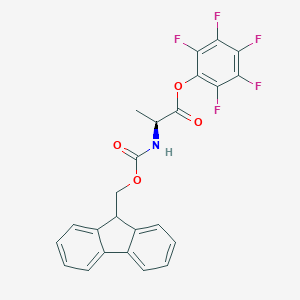

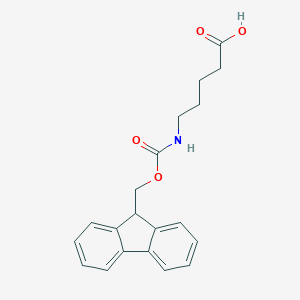

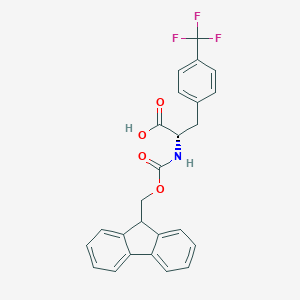

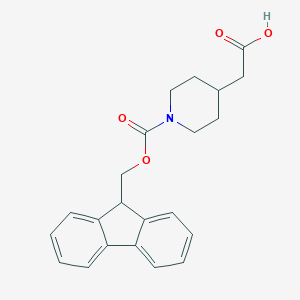

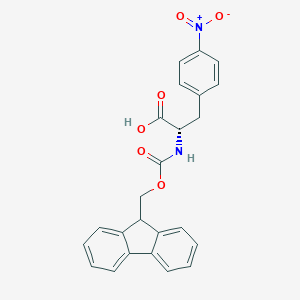

Fmoc-3-fluoro-L-phenylalanine, also known as Fmoc-Phe (3-F)-OH, is a derivative of phenylalanine . It has an empirical formula of C24H20FNO4 and a molecular weight of 405.42 . It is used in peptide synthesis .

Synthesis Analysis

The synthesis of fluorinated compounds, including this compound, has attracted attention from biologists and chemists . Enzymatic methods are significant for the synthesis of fluorinated compounds . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringFC1=CC=CC (C [C@H] (NC (OCC2C3=C (C4=C2C=CC=C4)C=CC=C3)=O)C (O)=O)=C1 . Chemical Reactions Analysis

This compound is used in Fmoc solid-phase peptide synthesis . The Fmoc group allows for easy incorporation into peptides and can be removed under basic conditions without disturbing other functional groups .Physical And Chemical Properties Analysis

This compound is a solid substance with a beige color . It has a storage temperature of 2-8°C . The melting point is between 150 - 161 °C .Scientific Research Applications

Tissue Engineering and Drug Delivery : Hydrogels formed by Fmoc-short peptides, including those with halogenated phenylalanine, have potential applications in tissue engineering and drug delivery. A study by Wang et al. (2013) focused on Fmoc-peptides based on 4-fluoro-phenylalanine for promoting cell adhesion and proliferation, suggesting potential uses in tissue engineering materials (Wang et al., 2013).

Antibacterial Composite Materials : The antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-L-phenylalanine-OH were explored by Schnaider et al. (2019). These materials show promise in inhibiting bacterial growth without affecting mammalian cells, indicating potential applications in biomedical materials (Schnaider et al., 2019).

Hydrogelation and Nanotube Formation : Fmoc-Phe derivatives, including cation-modified phenylalanine derivatives, have been shown to form hydrogels and unique nanotube structures, which could have applications in biological contexts. This was highlighted in a study by Rajbhandary et al. (2017), demonstrating the spontaneous assembly of these compounds into hydrogel networks without the need for pH adjustment or organic cosolvents (Rajbhandary et al., 2017).

Influence of C-Terminal Modification on Hydrogelation : Research by Ryan et al. (2011) investigated how modifications to the C-terminus of Fmoc-fluorinated Phe derivatives affect self-assembly and hydrogelation. This study offers insights into the self-assembly behavior of these molecules, which can inform the development of hydrogelators (Ryan et al., 2011).

Antibacterial Properties in Hydrogels : A study by Zhao et al. (2021) reported on the fabrication of Fmoc-F-based supramolecular hydrogels incorporating silver ions, demonstrating significant antibacterial properties. These hydrogels were effective against both gram-positive and gram-negative bacteria, indicating their potential for biomedical applications (Zhao et al., 2021).

Safety and Hazards

Fmoc-3-fluoro-L-phenylalanine is considered hazardous according to the OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Mechanism of Action

- Its weak antibacterial activity against Gram-negative bacteria is due to its inability to effectively cross the bacterial membrane .

- AZT facilitates Fmoc-Phe(3-F)-OH permeability through the bacterial membrane, allowing it to exert its antimicrobial action .

Target of Action

Mode of Action

Pharmacokinetics

Biochemical Analysis

Biochemical Properties

Fmoc-3-fluoro-L-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It is used in Fmoc solid-phase peptide synthesis, where the Fmoc group protects the amino group during the synthesis process . This compound interacts with various enzymes and proteins involved in peptide synthesis, such as fluorinase, which facilitates the formation of the C-F bond. Additionally, this compound exhibits antibacterial activity by entering cells and reducing glutathione levels, leading to oxidative and osmotic stress that can kill Gram-positive bacteria.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. At low concentrations, it inhibits bacterial growth by entering the cell and reducing glutathione levels . At higher concentrations, it triggers oxidative and osmotic stress, altering membrane permeabilization and integrity, which ultimately kills Gram-positive bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It forms non-covalent interactions, such as hydrogen bonds and π-π stacking, which contribute to its self-assembly into hydrogels . The Fmoc group and phenylalanine covalent linkage, along with the flexibility of the phenylalanine side chain, play key roles in this process . Additionally, this compound exhibits surfactant-like properties, with a critical micelle concentration nearly equivalent to its minimum bactericidal concentration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable at storage temperatures of 2-8°C . Over time, it can degrade, which may affect its long-term efficacy in cellular functions. Studies have shown that this compound reduces bacterial load both in vitro and in skin wound infections of mice . The antibacterial activity is predominantly due to its release from the hydrogel, which can be sustained over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, it exhibits antibacterial activity by reducing glutathione levels. At higher concentrations, it triggers oxidative and osmotic stress, leading to cell death. The threshold effects and potential toxic or adverse effects at high doses should be carefully considered in animal studies to ensure safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to peptide synthesis. It interacts with enzymes such as fluorinase, which facilitates the formation of the C-F bond. The compound’s involvement in metabolic pathways can affect metabolic flux and metabolite levels, influencing the overall metabolic activity within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments . The compound’s transport and distribution are crucial for its efficacy in biochemical reactions and cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be affected by its localization within the cell, which is essential for its role in peptide synthesis and other biochemical processes .

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSDVARCJDOADL-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370320 | |

| Record name | Fmoc-3-fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

198560-68-8 | |

| Record name | Fmoc-3-fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-L-phenylalanine, N-FMOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

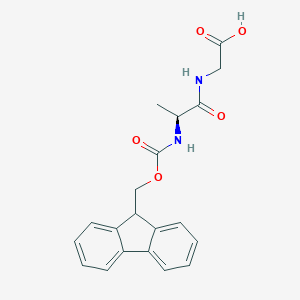

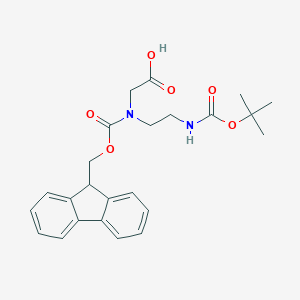

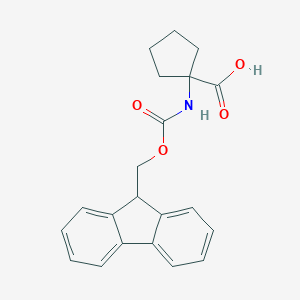

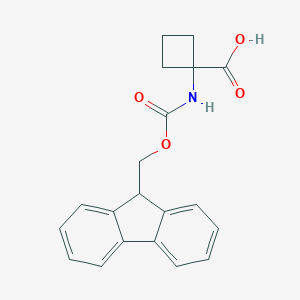

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.